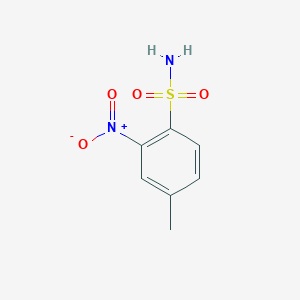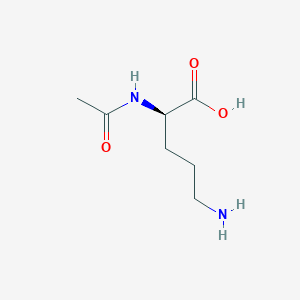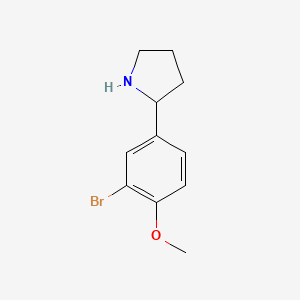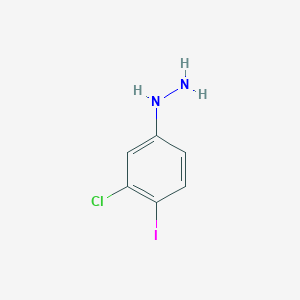![molecular formula C9H16ClNO2 B12438383 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological applications .
Méthodes De Préparation
The synthesis of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has a different ring structure but shares some chemical properties with this compound
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
1-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H |
Clé InChI |
PRIMREZPIYPXOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C1)CC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438317.png)


![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)

![1-[4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12438337.png)





![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)
